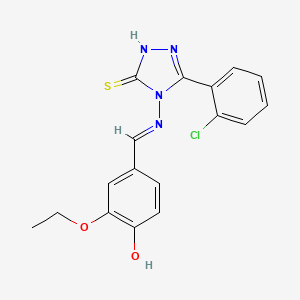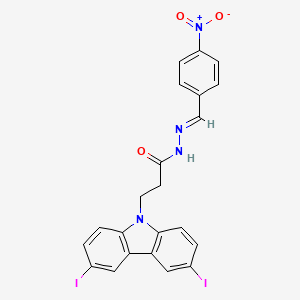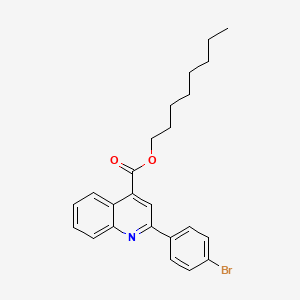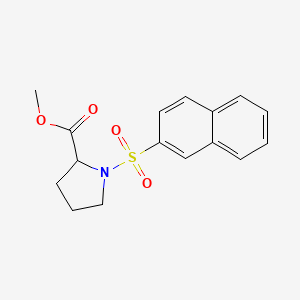
Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that features a unique structure combining naphthoyl, pyridinyl, and indolizinecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for coupling reactions and various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Naphthyl)-2-(2-pyridinyl)acrylonitrile: Shares the naphthoyl and pyridinyl groups but differs in the core structure.
2-(2′-Naphthyl)pyridine: Similar in having the naphthoyl and pyridinyl groups but lacks the indolizinecarboxylate moiety.
Uniqueness
Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is unique due to its combination of functional groups and the indolizinecarboxylate core
Properties
CAS No. |
618070-14-7 |
|---|---|
Molecular Formula |
C27H20N2O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 3-(naphthalene-2-carbonyl)-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C27H20N2O3/c1-2-32-27(31)21-17-25(26(30)20-14-13-18-8-3-4-9-19(18)16-20)29-23(21)11-7-12-24(29)22-10-5-6-15-28-22/h3-17H,2H2,1H3 |
InChI Key |
AHHNYAXKJXNKOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)

![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)
![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)


![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)

